2-Hydroxybutanamide

Biocatalysis Enzymatic synthesis Chiral building block

This (R)-enantiomer (CAS 206358-12-5) is a chiral α-hydroxy amide produced enzymatically via nitrile hydratase. It is stereochemically distinct from the (S)-enantiomer used in levetiracetam synthesis and is the correct choice for programs requiring the (R)-configuration for apoptosis-inducing derivatives or N-hydroxybutanamide-based MMP/HDAC inhibitors. Substitution with the racemate or opposite enantiomer will compromise stereospecific outcomes. Supplied at 95% purity for research use.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 206358-12-5
Cat. No. B3115031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybutanamide
CAS206358-12-5
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)O
InChIInChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
InChIKeyUUXHICUVBOTXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybutanamide CAS 206358-12-5: Chiral Building Block Procurement Guide for Pharmaceutical Synthesis


2-Hydroxybutanamide (CAS 206358-12-5, molecular formula C4H9NO2, molecular weight 103.12 g/mol) is a chiral α-hydroxy amide existing as (R)- and (S)-enantiomers, with CAS 206358-12-5 specifically designating the (R)-2-hydroxybutanamide stereoisomer [1]. This compound serves as a versatile chiral synthon in pharmaceutical and organic synthesis, characterized by the presence of both an amide group (-CONH2) and a hydroxyl group (-OH) attached to the second carbon of the butanamide chain . Commercially, (R)-2-hydroxybutanamide is typically supplied at 95% purity for research and development applications . Predicted physicochemical properties include a melting point of 105 °C, boiling point of 124-130 °C (at 1 Torr), density of 1.105 ± 0.06 g/cm³, and pKa of 13.34 ± 0.20 .

Why Generic 2-Hydroxybutanamide Cannot Substitute for (R)-2-Hydroxybutanamide (CAS 206358-12-5) in Chiral Applications


The racemic mixture (CAS 1113-58-2) and the individual (R)- and (S)-enantiomers (CAS 206358-12-5 and CAS 1315001-20-7, respectively) of 2-hydroxybutanamide are not interchangeable in stereospecific applications. The (S)-enantiomer (CAS 1315001-20-7) is specifically employed as a key intermediate in the synthesis of levetiracetam and related 2-oxo-1-pyrrolidine antiepileptic agents, as documented in UCB Pharma's patent EP 1806339 [1]. In contrast, the (R)-enantiomer (CAS 206358-12-5) serves distinct roles, including its enzymatic production from (2R)-2-hydroxybutanenitrile via nitrile hydratase catalysis and its documented utility in generating derivatives with apoptosis-inducing activity [2]. Substitution of one enantiomer for the other or use of the racemate would yield entirely different synthetic outcomes and biological profiles, making precise stereochemical specification essential for procurement decisions.

2-Hydroxybutanamide (R-Enantiomer) CAS 206358-12-5: Quantitative Differentiation Evidence Versus In-Class Analogs


Stereospecific Enzymatic Synthesis: (R)-2-Hydroxybutanamide Production via Nitrile Hydratase

(R)-2-Hydroxybutanamide (CAS 206358-12-5) can be produced enzymatically via nitrile hydratase-catalyzed hydration of (2R)-2-hydroxybutanenitrile, providing a stereospecific route that avoids racemization [1]. This represents a differentiated synthetic accessibility compared to the (S)-enantiomer, which requires alternative synthetic routes as documented in pharmaceutical patent literature for levetiracetam intermediates [2].

Biocatalysis Enzymatic synthesis Chiral building block

MMP Inhibition Activity of N-Hydroxybutanamide Derivatives: Quantitative IC50 Data

N-hydroxybutanamide derivatives, which share the core 2-hydroxybutanamide scaffold, demonstrate quantifiable matrix metalloproteinase (MMP) inhibitory activity. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide exhibited inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 range of 1–1.5 μM in vitro [1]. This same derivative demonstrated significant in vivo efficacy in a B16 melanoma mouse model, achieving 61.5% inhibition of tumor growth and 88.6% inhibition of metastasis [1].

Matrix metalloproteinase inhibition Antimetastatic Cancer research

HDAC6 Inhibitory Activity: N-Hydroxybutanamide Derivative 10a

The N-hydroxybutanamide scaffold supports submicromolar HDAC6 inhibitory activity when appropriately derivatized. Compound 10a (1-benzylbenzimidazole-2-thio-N-hydroxybutanamide) demonstrated impressive preference with submicromolar potency against HDAC6, exhibiting an IC50 of 510 nM [1]. This same compound showed cytotoxic activity against CCHE-45 cells with an IC50 of 112.76 μM compared to the standard inhibitor Tubacin (IC50 = 20 μM), indicating a differentiated selectivity profile that may inform lead optimization strategies [1].

HDAC inhibition Epigenetics Cancer therapeutics

Chiral Building Block Availability: (R)- vs (S)-Enantiomer Procurement Options

The (R)-2-hydroxybutanamide enantiomer (CAS 206358-12-5) is commercially available from multiple suppliers including AKSci (catalog HTS033451, 95% purity) with documented pricing and lead times, while the (S)-enantiomer (CAS 1315001-20-7) is less widely cataloged and primarily referenced as a pharmaceutical intermediate in proprietary synthetic routes . This differential commercial accessibility may influence procurement decisions for academic and industrial research programs requiring specific stereochemistry.

Chiral synthesis Building block Pharmaceutical intermediate

Apoptosis Induction: N-Hydroxybutanamide Derivative Activity in MCF-7 Cells

The N-hydroxybutanamide derivative 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide induces dose-dependent apoptosis in MCF-7 breast cancer cells. Treatment at concentrations ranging from 10 to 100 μM for 48 hours induced apoptosis levels between 5% and 28%, as determined by DAPI staining and annexin V binding assays [1]. Mechanistic studies revealed increased BAX expression, enhanced caspase-3 activity, reduced Aurora B kinase levels, and elevated histone release consistent with intrinsic mitochondrial pathway activation [1].

Apoptosis Breast cancer Pro-apoptotic agents

2-Hydroxybutanamide (R-Enantiomer) CAS 206358-12-5: Evidence-Backed Application Scenarios for Scientific Procurement


Stereospecific Biocatalytic Synthesis of Chiral α-Hydroxy Amides

For research programs requiring enzymatically produced (R)-2-hydroxybutanamide with defined stereochemical provenance, CAS 206358-12-5 is the appropriate procurement choice. The compound can be synthesized via nitrile hydratase-catalyzed hydration of (2R)-2-hydroxybutanenitrile (EC 4.2.1.84), as documented in the BRENDA enzyme database [1]. This biocatalytic route provides stereospecific access that distinguishes it from the (S)-enantiomer, which is produced through multi-step chemical synthesis as a pharmaceutical intermediate per EP 1806339 [2].

MMP Inhibitor Development and Antimetastatic Research

The N-hydroxybutanamide scaffold, derived from the 2-hydroxybutanamide core, demonstrates quantifiable matrix metalloproteinase inhibitory activity. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide inhibits MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM and achieves 61.5% tumor growth inhibition and 88.6% metastasis inhibition in B16 melanoma models [1]. This scaffold is appropriate for antimetastatic and MMP-targeted drug discovery programs.

HDAC6-Selective Epigenetic Modulator Development

The N-hydroxybutanamide scaffold supports development of HDAC6-preferential inhibitors. Compound 10a (1-benzylbenzimidazole-2-thio-N-hydroxybutanamide) demonstrates submicromolar HDAC6 potency with an IC50 of 510 nM and differentiated cytotoxicity (IC50 = 112.76 μM) compared to Tubacin (IC50 = 20 μM) in CCHE-45 cells [1]. This profile positions the scaffold for isoform-selective epigenetic drug discovery requiring defined potency and selectivity characteristics.

Pro-Apoptotic Anticancer Agent Development

N-hydroxybutanamide derivatives induce dose-dependent apoptosis in cancer cells through the intrinsic mitochondrial pathway. The 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide derivative induces 5–28% apoptosis in MCF-7 breast cancer cells (10–100 μM, 48 hours) with documented mechanisms including BAX upregulation, caspase-3 activation, and Aurora B kinase reduction [1]. This scaffold is suitable for programs developing pro-apoptotic anticancer agents with defined mechanistic pathways.

Technical Documentation Hub

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